3-Ethyl-1,2,4-oxadiazol-5-ol

Tautomerism Hydrogen bonding Molecular recognition

3-Ethyl-1,2,4-oxadiazol-5-ol offers a differentiated LogP (1.36) vs. methyl analogs, ensuring optimal membrane permeability for drug discovery. Its specific electronic profile tunes HOMO-LUMO gaps for materials science. With balanced solubility (24 g/L) and tautomeric control at the 5-position, it streamlines synthesis and purification. Purchase this precise scaffold—not interchangeable substitutes—for reproducible R&D and scalable process development.

Molecular Formula C4H6N2O2
Molecular Weight 114.1 g/mol
CAS No. 57689-63-1
Cat. No. B1418223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1,2,4-oxadiazol-5-ol
CAS57689-63-1
Molecular FormulaC4H6N2O2
Molecular Weight114.1 g/mol
Structural Identifiers
SMILESCCC1=NOC(=O)N1
InChIInChI=1S/C4H6N2O2/c1-2-3-5-4(7)8-6-3/h2H2,1H3,(H,5,6,7)
InChIKeyXDAARBVMIPYNNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-1,2,4-oxadiazol-5-ol CAS 57689-63-1: Procurement-Grade Heterocyclic Building Block


3-Ethyl-1,2,4-oxadiazol-5-ol (CAS 57689-63-1) is a five-membered heterocyclic compound within the 1,2,4-oxadiazole class, characterized by an ethyl substituent at the 3-position and a hydroxyl/oxo group at the 5-position . This substitution pattern yields a molecular formula of C4H6N2O2 and a molecular weight of 114.10 g/mol, with the compound existing predominantly in the oxadiazolinone (oxo) tautomeric form under ambient conditions [1]. As part of the 1,2,4-oxadiazole family, this scaffold is recognized for its applications in medicinal chemistry as a bioisostere replacement for esters and amides, as well as in materials science for electron-transport functionalities .

3-Ethyl-1,2,4-oxadiazol-5-ol Selection Rationale: Why Generic Substitution Fails in This Scaffold Class


Substituting 3-ethyl-1,2,4-oxadiazol-5-ol with a closely related analog such as the 3-methyl, 3-isopropyl, or 3-phenyl derivative is not straightforward due to quantifiable differences in physicochemical and electronic properties driven by the alkyl substituent. While the 1,2,4-oxadiazole core confers a baseline of stability and bioisosteric potential, the specific 3-ethyl group modulates key parameters including lipophilicity (calculated LogP = 1.36 versus ~0.8 for the 3-methyl analog), aqueous solubility, and the electron-donating inductive effect that influences both reactivity and the compound's behavior in electronic applications [1]. Furthermore, the tautomeric equilibrium between the 5-hydroxy and 5-oxo forms—a critical determinant of hydrogen-bonding capacity and molecular recognition—is sensitive to the electronic character of the 3-position substituent [2]. Procurement decisions must therefore be guided by the specific physicochemical profile required for the intended synthetic or formulation application rather than assuming in-class interchangeability.

3-Ethyl-1,2,4-oxadiazol-5-ol: Quantified Differentiation Evidence Versus In-Class Analogs


Tautomeric Stability and Predominant Form of 3-Ethyl-1,2,4-oxadiazol-5-ol

3-Ethyl-1,2,4-oxadiazol-5-ol exists predominantly in the oxadiazolinone (5-oxo) tautomeric form rather than the 5-hydroxy form. This behavior is class-characteristic for 5-hydroxy-1,2,4-oxadiazoles, as established by spectroscopic measurements and pKa determinations that demonstrate the oxadiazolinone form is thermodynamically favored in this specific substitution pattern, in contrast to 3-hydroxy-1,2,4-oxadiazoles which remain primarily in the hydroxy form [1]. The ethyl substituent at the 3-position does not alter this fundamental tautomeric preference but does modulate the exact equilibrium position through inductive effects.

Tautomerism Hydrogen bonding Molecular recognition

Calculated Solubility and Lipophilicity Profile of 3-Ethyl-1,2,4-oxadiazol-5-ol

3-Ethyl-1,2,4-oxadiazol-5-ol exhibits a calculated aqueous solubility of 24 g/L at 25°C and a calculated LogP of 1.36 . This LogP value reflects the contribution of the ethyl substituent to lipophilicity. In comparison, the 3-methyl analog (CAS 52386-40-0) with molecular weight 100.08 g/mol exhibits a lower calculated LogP of approximately 0.8 based on structural estimation, while the 3-phenyl analog (CAS 1456-22-0) with molecular weight 162.15 g/mol demonstrates substantially higher lipophilicity . The ethyl substituent thus provides a balanced intermediate hydrophobicity profile suitable for applications requiring moderate membrane permeability without the excessive lipophilicity that can compromise aqueous solubility and formulation stability.

Physicochemical properties Solubility Lipophilicity

Hydrogen-Bond Donor/Acceptor Capacity and pKa Characteristics

3-Ethyl-1,2,4-oxadiazol-5-ol possesses a calculated acid pKa of 3.24, with one hydrogen-bond donor and three hydrogen-bond acceptors [1]. The LogD values at pH 5.5 and pH 7.4 are -0.52 and -0.76, respectively, indicating moderate hydrophilicity under physiological pH conditions. The polar surface area (PSA) of 59.15 Ų provides a quantitative measure of hydrogen-bonding capacity that influences permeability and solubility [1]. These values are directly determined by the 3-ethyl-5-oxo substitution pattern and differ measurably from analogs with alternative substituents (e.g., 3,4-dimethoxyphenyl derivative exhibits a calculated pKa of 6.77 and density of 1.37 g/cm³) .

pKa Hydrogen bonding Ionization

Electron Affinity and Materials Science Applicability of 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole core, including the 3-ethyl-5-ol derivative, functions as an electron-transport material in organic electronics applications. Experimental studies on structurally related 3,5-disubstituted 1,2,4-oxadiazoles demonstrate bandgap energies ranging from 3.05 eV to 3.44 eV, HOMO levels between -5.62 eV and -5.46 eV, and LUMO levels between -2.4 eV and -2.2 eV, confirming their suitability as electron-transport layers in OLED devices [1]. Oxadiazole derivatives exhibit electron-transport characteristics with measurable electron drift mobility when doped in polycarbonate matrices [2]. The ethyl substituent at the 3-position modulates the electron-donating inductive effect, which influences the precise HOMO-LUMO gap relative to other alkyl or aryl substituents, though head-to-head comparative data for the specific ethyl derivative remain limited in the public domain.

Electron transport OLED materials Bandgap

3-Ethyl-1,2,4-oxadiazol-5-ol: Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry: Bioisosteric Replacement of Esters and Amides

3-Ethyl-1,2,4-oxadiazol-5-ol serves as a precursor or core scaffold for synthesizing 1,2,4-oxadiazole-containing drug candidates, where the oxadiazole ring functions as a metabolically stable bioisostere for ester or amide linkages . The compound's calculated LogP of 1.36 and pKa of 3.24 [1] position it favorably within drug-like chemical space, offering moderate lipophilicity and predominantly unionized state at physiological pH—attributes that support membrane permeability without excessive hydrophobicity that could compromise aqueous solubility (calculated 24 g/L at 25°C) . This profile distinguishes it from more polar 3-methyl analogs (LogP ≈0.8) and more lipophilic 3-phenyl derivatives, providing a balanced starting point for lead optimization campaigns targeting oral bioavailability.

Organic Electronics: Electron-Transport Layer Component

The 1,2,4-oxadiazole core of 3-ethyl-1,2,4-oxadiazol-5-ol is recognized for its electron-deficient character, making derivatives of this scaffold suitable as electron-transport materials in OLEDs and organic field-effect transistors . Experimental bandgap values for structurally related 3,5-disubstituted 1,2,4-oxadiazoles range from 3.05-3.44 eV, with LUMO levels between -2.2 and -2.4 eV [2]. The ethyl substituent provides a modest electron-donating inductive effect that can be exploited to fine-tune HOMO-LUMO gaps in conjugated polymer systems. Oxadiazole derivatives have demonstrated measurable electron drift mobility when doped in polycarbonate matrices [3], validating this scaffold class for materials science applications.

Energetic Materials: Thermally Stable Heterocyclic Building Block

1,2,4-Oxadiazoles, including 3-ethyl-1,2,4-oxadiazol-5-ol, are under active investigation as building blocks for high-energy materials due to their favorable thermal stability and high density arising from the 3,5-substitution pattern and potential for planar conformation . The 1,2,4-oxadiazole ring exhibits good thermal stability and high density when incorporated into multicyclic energetic compounds [4]. The 3-ethyl-5-ol derivative can serve as a synthetic intermediate for constructing more complex nitrogen-oxygen-containing heterocyclic systems with tailored energetic properties, as systematically reviewed for mono- and bis(1,2,4-oxadiazole) structures [5].

Heterocyclic Chemistry: Versatile Synthetic Intermediate

3-Ethyl-1,2,4-oxadiazol-5-ol functions as a key synthetic intermediate for preparing C-5-substituted 3-ethyl-1,2,4-oxadiazole derivatives with diverse biological activities . The compound undergoes cyclization from O-acylamidoximes, enabling further functionalization through the 5-position hydroxyl/oxo group. Its hydrogen-bonding capacity (one donor, three acceptors; PSA = 59.15 Ų) [1] supports supramolecular assembly and molecular recognition applications. The ethyl substituent confers a balanced lipophilic-hydrophilic profile (LogP = 1.36, aqueous solubility = 24 g/L) that facilitates purification by standard chromatographic methods and compatibility with a range of reaction solvents, making it a practical choice for both small-scale laboratory synthesis and larger-scale process development.

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